2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS: 1226454-89-2) is a structurally complex molecule with the molecular formula C₂₀H₁₉F₂N₃O₃S and a molecular weight of 419.4 g/mol . Its structure features a central imidazole ring substituted at the 1-position with a 4-(difluoromethoxy)phenyl group and at the 5-position with a 4-methoxyphenyl group. A thioether linkage connects the imidazole to an N-methylacetamide moiety.
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-23-18(26)12-29-20-24-11-17(13-3-7-15(27-2)8-4-13)25(20)14-5-9-16(10-6-14)28-19(21)22/h3-11,19H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKHOCHWUBGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel imidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a difluoromethoxy group and a methoxyphenyl group, along with a thioether linkage and a N-methylacetamide moiety. The structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Similar Imidazole Derivative | HCT-116 | 6.2 | Cell cycle arrest |
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer. The target compound's ability to inhibit inflammatory mediators has been explored. Studies have demonstrated that related compounds can inhibit lipoxygenase enzymes, which are involved in the inflammatory response.
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. The target compound has been tested against several bacterial strains, showing promising results in inhibiting growth, thereby suggesting potential as an antimicrobial agent.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptors related to inflammatory pathways or cancer cell signaling.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
Case Studies
Several studies have evaluated the biological activity of imidazole derivatives similar to the target compound:
- Study on Cytotoxicity : A study demonstrated that an imidazole derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective concentration levels for therapeutic use.
- Inflammation Model : In vitro assays showed that related compounds effectively reduced pro-inflammatory cytokines in human mononuclear cells, highlighting their potential in treating inflammatory diseases.
- Antimicrobial Testing : Compounds were screened against various pathogens, showing effective inhibition comparable to standard antibiotics.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Key Observations:
Bromine in 9c introduces steric hindrance and polarizability, favoring halogen bonding in target interactions.
Acetamide Modifications :
- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-(thiazol-2-yl) in Compound 9 , which may affect solubility and membrane permeability.
Physicochemical and Pharmacokinetic Properties
While the target compound lacks reported experimental data on solubility or logP, inferences can be drawn from analogues:
- Methoxy vs. Difluoromethoxy : The 4-methoxyphenyl group in both the target compound and 9c contributes to moderate hydrophilicity, whereas difluoromethoxy increases lipophilicity (logP ~3.2 estimated).
- Thiazole vs. Methyl Acetamide : The N-(thiazol-2-yl) group in Compound 9 likely improves π-π stacking with aromatic residues in enzyme binding pockets but reduces metabolic stability compared to the target compound’s N-methyl group.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The compound is synthesized via multi-step reactions:
- Step 1 : Formation of the imidazole core through cyclocondensation of substituted phenylglyoxals with ammonium acetate under reflux .
- Step 2 : Introduction of the difluoromethoxy group via nucleophilic aromatic substitution using difluoromethyl chloride under anhydrous conditions .
- Step 3 : Thioether linkage formation between the imidazole and acetamide using thiophosgene or Lawesson’s reagent, monitored by TLC and purified via column chromatography .
- Characterization : Confirm intermediates via /-NMR (e.g., imidazole ring protons at δ 7.2–8.1 ppm) and HRMS for molecular ion verification .
Q. How should researchers design preliminary biological activity assays for this compound?
- In vitro screening : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) at concentrations of 1–100 µM, with IC calculations .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing against controls like doxorubicin .
- Data validation : Replicate results in triplicate and use ANOVA for statistical significance (p < 0.05) .
Q. What spectroscopic methods are critical for structural confirmation?
- NMR : Identify key protons (e.g., methoxy groups at δ ~3.8 ppm; imidazole C-H at δ 7.5–8.0 ppm) and -NMR for difluoromethoxy signals .
- Mass spectrometry : HRMS to confirm molecular weight (e.g., [M+H] at m/z 439.1) and fragmentation patterns .
- X-ray crystallography (if crystals form): Resolve bond lengths/angles to validate stereochemistry .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation via LC-MS/MS to identify instability or poor absorption .
- Target engagement studies : Use thermal shift assays or SPR to confirm binding affinity discrepancies .
- Species-specific differences : Compare human vs. murine liver microsome metabolism to adjust dosing regimens .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) on the phenyl ring to guide electrophilic substitution .
- Catalytic systems : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings at the 5-position of the imidazole .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites based on Fukui indices .
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for cyclocondensation steps, improving yields by ~20% .
- Flow chemistry : Optimize residence time and solvent systems (e.g., DMF/EtOH mixtures) for continuous production .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted thiophosgene .
Q. What advanced techniques validate target binding mechanisms?
- Cryo-EM/Molecular docking : Resolve compound-protein complexes (e.g., COX-2) using AutoDock Vina and validate with mutagenesis studies .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
- CRISPR-Cas9 screens : Knock out putative targets in cell lines to confirm phenotype rescue .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC values across studies?
- Assay standardization : Normalize results using reference inhibitors (e.g., celecoxib for COX-2) and control buffer conditions (pH 7.4, 37°C) .
- Batch variability : Characterize compound purity (>98% by HPLC) and confirm salt forms (e.g., free base vs. hydrochloride) .
- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
